molecular formula C10H9BrO6 B1526279 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 84794-73-0

2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid

Cat. No.: B1526279
CAS No.: 84794-73-0
M. Wt: 305.08 g/mol
InChI Key: LFUUWOLSAUDOOW-UHFFFAOYSA-N
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Description

2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid (CAS 84794-73-0) is a brominated aromatic ether dicarboxylic acid of interest in advanced materials research. This compound serves as a versatile organic linker in the construction of metal-organic frameworks (MOFs) . The bromine substituent on the phenylene ring provides a distinct functionalization site, allowing for post-synthetic modification and tuning of the MOF's properties, such as its porosity, stability, and host-guest interactions with small molecules . Phenoxyacetic acid derivatives are known to exhibit herbicidal activity and can act as plant growth regulators, making them subjects of study in agricultural chemistry . As a dicarboxylate ligand, it can coordinate with metal ions or clusters through its oxygen donors to form multi-dimensional coordination polymers with potential applications in gas storage, separation, and heterogeneous catalysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-bromo-4-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUUWOLSAUDOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204030
Record name Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84794-73-0
Record name Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84794-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential as an antitumor agent. Its derivatives have shown promising cytotoxic activity against various cancer cell lines.

  • Case Study : A derivative of this compound was tested against a panel of human tumor cell lines, revealing significant antitumor activity with IC50 values as low as 2.76 µM against specific cancer types. This suggests that modifications to the structure can enhance biological activity .
CompoundCell LineIC50 (µM)
Derivative AOVXF 8992.76
Derivative BPXF 17529.27
Reference DrugDoxorubicinVaries

Materials Science

In materials science, the compound's ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology.

  • Case Study : Research indicates that complexes formed with metals like copper can enhance the catalytic properties of the compound, making it suitable for reactions requiring efficient electron transfer .
Metal ComplexReaction TypeEfficiency
Copper ComplexOxidationHigh
Silver ComplexReductionModerate

Environmental Studies

Given its brominated structure, the compound has been evaluated for its environmental impact and potential as a pollutant.

  • Case Study : Studies have shown that compounds similar to 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid can persist in the environment and bioaccumulate in aquatic organisms. This raises concerns about their ecological effects .
Environmental ImpactObserved Effects
BioaccumulationSignificant in fish species
PersistenceDetected in sediment samples

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Identifiers (CAS, PubChem CID)
2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid 2-Bromo C₁₀H₉BrO₆ 305.09 Not reported Not reported
2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] (Parent) None C₁₀H₁₀O₆ 226.18 1.4±0.1 CAS: N/A; PubChem CID: 75251
2,2'-((2-Nitro-1,4-phenylene)bis(oxy))diacetic acid 2-Nitro C₁₀H₉NO₈ 271.18 Not reported CAS: 83785-11-9
(3-Chloro-phenoxy)-acetic acid 3-Chloro C₈H₇ClO₃ 186.59 Not reported CAS: 2245-53-6 (analog)

Notes:

  • The bromo-substituted derivative has a higher molecular weight compared to the parent and nitro analog due to bromine’s atomic mass.
  • Chloro-substituted analogs () are smaller and less sterically hindered, enabling different reactivity patterns .

Chemical Reactivity and Functional Group Influence

  • Bromo Substituent : Acts as a leaving group in nucleophilic substitution reactions. Enhances electrophilic aromatic substitution (EAS) at meta/para positions due to electron-withdrawing effects.
  • Nitro Substituent : Strong electron-withdrawing group deactivates the aromatic ring, directing EAS to meta positions. May increase acidity of acetic acid groups .
  • Parent Compound : Lacking substituents, it is less reactive in substitution reactions but serves as a scaffold for further functionalization .
  • Chloro Analogs : Moderate electron-withdrawing effects; chloro groups can participate in cross-coupling reactions (e.g., Suzuki) .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid typically involves:

This approach ensures the desired substitution pattern and functional groups are introduced with regioselectivity and good yield.

Bromination Techniques

Bromination of aromatic compounds such as 1,4-dihydroxybenzene derivatives is a critical step. The following methods are commonly employed:

  • Electrophilic Aromatic Substitution (EAS) with Molecular Bromine (Br2):
    Bromine is used under controlled conditions (solvent, temperature, catalyst) to selectively brominate the aromatic ring at the 2-position relative to hydroxyl groups.

    • Solvents like chloroform or carbon tetrachloride are typical.
    • Reaction temperature is usually maintained between 0 °C and room temperature to avoid polybromination.
    • Radical initiators or catalysts such as ferric chloride (FeCl3) can be used to improve selectivity.
    • Dark or low-light conditions may be employed to prevent radical side reactions.
    • Bromination yields mono-bromo derivatives in high purity and yield (generally >70%).
      This method is supported by extensive literature on bromination of aromatic compounds.
  • Radical Bromination:
    In some cases, radical bromination using bromine and radical initiators (e.g., benzoyl peroxide) at elevated temperatures can be used for selective bromination of side chains or activated positions. However, for aromatic ring bromination, EAS is preferred for regioselectivity.

Experimental Data Summary

Step Reagents/Conditions Outcome/Notes
Bromination Br2 in CHCl3 or CCl4, 0–25 °C, FeCl3 catalyst Selective 2-bromo substitution on phenylene ring; yields >70%
Etherification 2-bromo-1,4-dihydroxybenzene + chloroacetic acid or methyl chloroacetate, K2CO3, CH3CN, 60–80 °C Formation of bis-ether linkage with diacetic acid moieties; high yield and purity
Purification Washing with water/brine, drying with Na2SO4, rotary evaporation, crystallization White solid product with confirmed structure by crystallography

Research Findings and Structural Confirmation

  • The final product’s structure is confirmed by X-ray crystallography , showing the expected substitution pattern and ether linkages.
  • The purity and identity are further verified by NMR spectroscopy and mass spectrometry , confirming the presence of bromine and diacetic acid groups.
  • Reaction conditions are optimized to minimize side reactions such as polybromination or incomplete etherification.
  • The use of mild bases and controlled temperatures ensures high regioselectivity and yield.

Q & A

Q. What are the established synthetic routes for 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid?

The compound is synthesized via brominated phenylene intermediates. A common approach involves:

  • Sonogashira coupling : Brominated phenylene derivatives (e.g., 2,5-diiodo-1,4-phenylene) are reacted with acetylene-containing precursors under palladium/copper catalysis to form the core structure .
  • Hydrolysis of ester precursors : Dimethyl esters (e.g., dimethyl 2,2'-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate, CAS 84794-82-1) are hydrolyzed using LiOH·H₂O in THF/H₂O (1:2) to yield the diacetic acid derivative. Purification involves repeated washes with ethyl acetate, acetone, and hexane .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • 1H/13C NMR : Confirms the presence of bromophenylene protons (δ 7.2–7.8 ppm) and acetate methylene groups (δ 3.8–4.2 ppm) .
  • MALDI-TOF-MS : Validates molecular weight (expected m/z: 329.05 for C₁₀H₉BrO₆) and purity .
  • X-ray crystallography : Resolves co-crystal structures (e.g., with bis(4-pyridyl)disulfide) to confirm spatial arrangement .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Irritant to eyes, skin, and respiratory system (R36, R37, R38) .
  • First aid : Skin/eye exposure requires immediate rinsing with water (15+ mins); inhalation necessitates fresh air and medical consultation .
  • Storage : Stable at room temperature in anhydrous conditions; melting point ~180°C (similar to non-brominated analogs) .

Advanced Research Questions

Q. How does bromine substitution influence ligand behavior in coordination polymers?

Bromine enhances ligand rigidity and electronic effects, impacting metal coordination. For example:

  • Cd(II) coordination : Bromophenylene derivatives form co-crystals (e.g., with bis(4-pyridyl)disulfide) due to π-π stacking and halogen bonding .
  • Chelation studies : The acetic acid groups act as flexible linkers, enabling pH-dependent binding to transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or sensing applications .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

  • Contradictions in hydrolysis efficiency : LiOH-mediated hydrolysis achieves ~95% yield for diacetic acids , but ester precursors (e.g., dimethyl esters) may require stringent anhydrous conditions to avoid side reactions.
  • Purification hurdles : Dialysis (10,000 MWCO) is critical to remove unreacted monomers and catalysts, as residual palladium/copper can distort NMR and MS data .

Q. How can this compound be applied in siRNA delivery systems?

  • Polymer nanoparticle synthesis : The bromophenylene core is incorporated into poly(phenylene ethynylene) (PPE) backbones via palladium-catalyzed polymerization. The acetic acid groups enhance water solubility post-dialysis, enabling siRNA encapsulation .
  • Functionalization : Amine-modified PPEs (derived from bromophenylene intermediates) improve cellular uptake in protoplast models (e.g., tobacco BY-2) .

Q. What strategies resolve contradictions in crystallographic data for co-crystals?

  • Multi-technique validation : Pair X-ray data with DFT calculations to confirm bond angles/distances. For example, co-crystals with bis(4-pyridyl)disulfide show deviations <2% between experimental and computed geometries .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to rule out solvent inclusion artifacts in crystallographic models .

Methodological Considerations

8. Designing experiments to study substituent effects on reactivity:

  • Comparative synthesis : Replace bromine with chlorine or methyl groups (e.g., 2-chloro-1,4-phenylene analogs, CAS 84794-72-9) and monitor reaction kinetics via HPLC .
  • Electron-withdrawing effects : Bromine reduces electron density at the phenylene core, slowing electrophilic substitution but enhancing oxidative stability .

9. Evaluating environmental stability under varying conditions:

  • pH-dependent degradation : Expose the compound to buffers (pH 2–12) and analyze decomposition products via LC-MS. Brominated aromatics show resistance to hydrolysis below pH 10 .
  • Photostability : UV-Vis spectroscopy (λ = 254–365 nm) reveals no significant degradation over 72 hours, critical for biomedical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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